![molecular formula C16H25N3O3S2 B2516636 1-methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide CAS No. 2097932-26-6](/img/structure/B2516636.png)

1-methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves the use of methanesulfonic acid as a key reagent. For instance, nicotinium methane sulfonate (NMS) is synthesized from nicotine and methane sulfonic acid, indicating that methanesulfonic acid can be used to introduce a methanesulfonyl group into organic molecules . Additionally, the stereospecific substitution of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, including secondary cyclic amines, suggests a method for introducing the piperidine and pyrrolidinyl groups into the compound . These methods could potentially be adapted for the synthesis of "1-methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide".

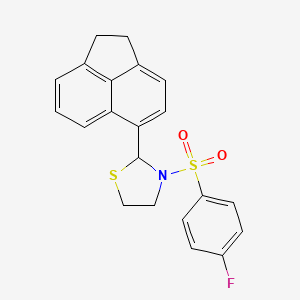

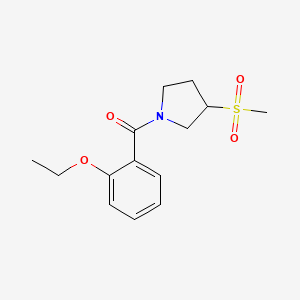

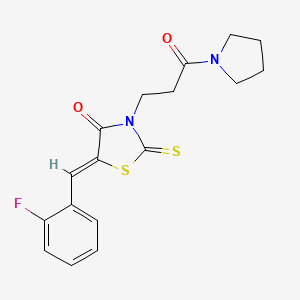

Molecular Structure Analysis

The molecular structure of the compound would likely feature a piperidine ring connected to a pyrrolidinyl group, with a methanesulfonyl group attached to the nitrogen atom of the piperidine ring. The thiophen-3-yl group would be linked to the pyrrolidinyl group, forming a complex, multi-ring structure. The presence of these functional groups and rings would influence the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of the compound , but they do provide information on the reactivity of similar structures. For example, the oxidation of 1,4-dihydropyridines to pyridine derivatives using methanesulfonic acid indicates that methanesulfonic acid derivatives can participate in oxidation reactions . The stereospecific substitution reactions described in the papers also suggest that the compound could undergo substitution reactions that are sensitive to the stereochemistry of the reactants .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, the properties of related compounds can provide some clues. The use of NMS as a catalyst indicates that methanesulfonic acid derivatives can have catalytic properties . The solubility, acidity, and basicity of these compounds would be influenced by the presence of the methanesulfonyl group and the nitrogen-containing rings. The compound's stability, melting point, and boiling point would depend on the overall molecular structure and the interactions between the functional groups.

科学的研究の応用

Chemical Synthesis and Reactions

- Synthesis Techniques : The research explores diverse synthetic pathways, including the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-endo-trig cyclisation reactions, indicating high yields and excellent stereoselectivities for similar compounds (Craig, Jones, & Rowlands, 2000). Another study discusses the kinetics of elimination reactions of related substrates, showing a shift from unimolecular to bimolecular processes (Kumar & Balachandran, 2008).

- Catalytic Applications : A novel approach involves using nicotinum methane sulfonate, derived from nicotine and methane sulfonic acid, as an efficient catalyst for the synthesis of 2-amino-3-cyanopyridines, showcasing the potential for green chemistry applications (Tamaddon & Azadi, 2018).

Molecular Structure and Properties

- Structural Analyses : The structural study of N-(2-cyanophenyl)disulfonamides derived from anthranilamide derivatives provides insights into the geometric optimizations and confirms the structures via X-ray diffraction analysis, indicating the method's reliability for confirming molecular geometries of similar compounds (Mphahlele & Maluleka, 2021).

- Electrostatic Potential Analysis : Research on nimesulide derivatives, focusing on molecular surface electrostatic potential, demonstrates advanced techniques for analyzing intermolecular interactions and provides a quantitative measure of molecular recognition capabilities (Dey et al., 2015).

将来の方向性

特性

IUPAC Name |

1-methylsulfonyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3S2/c1-24(21,22)19-7-2-14(3-8-19)16(20)17-15-4-6-18(11-15)10-13-5-9-23-12-13/h5,9,12,14-15H,2-4,6-8,10-11H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQJTDQGXARDCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCN(C2)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2516553.png)

![2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B2516554.png)

![4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2516562.png)

![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2516566.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2516569.png)

![4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde](/img/structure/B2516570.png)

![3-(phenylsulfonyl)-N-[2-(phenylsulfonyl)ethyl]propanamide](/img/structure/B2516571.png)

![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2516572.png)

![(2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2516574.png)

![1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone](/img/structure/B2516575.png)